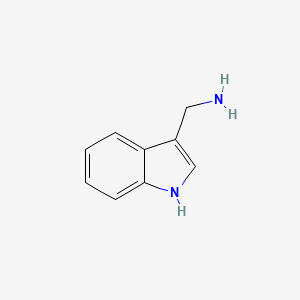

Indole-3-methanamine

Description

(1H-Indol-3-yl)methanamine has been reported in Arabidopsis thaliana and Solanum lycopersicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYGLMATGAAIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332897 | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22259-53-6 | |

| Record name | Indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOL-3-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 107 °C | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of Indole-3-Methanamine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-methanamine (I3M), an intriguing biogenic amine, has been identified as a natural metabolite in several plant species, including the model organism Arabidopsis thaliana and the agronomically important Solanum lycopersicum. While its precise physiological roles are still under investigation, its structural similarity to the principal plant hormone auxin (Indole-3-acetic acid, IAA) and other bioactive indole (B1671886) compounds suggests a potential significance in plant growth, development, and defense mechanisms. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of I3M in plants, detailing its detection, proposed biosynthetic origins, and potential physiological functions. Methodologies for its extraction and quantification are presented, alongside a hypothetical signaling pathway illustrating its potential role in plant defense responses. This document aims to serve as a foundational resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery, fostering further exploration into the multifaceted roles of this fascinating molecule.

Natural Occurrence and Quantitative Data

This compound has been reported as a naturally occurring metabolite in Arabidopsis thaliana and Solanum lycopersicum[1]. While specific quantitative data for I3M across various plant tissues remains limited in the current literature, the analysis of related indole compounds, such as IAA and its conjugates, provides a valuable reference for expected concentration ranges and distribution patterns. The levels of these compounds are known to vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

For instance, studies on IAA metabolites in Arabidopsis have shown concentrations ranging from picomoles to nanomoles per gram of fresh weight, with the highest levels typically found in young, developing tissues like expanding leaves and roots[2][3]. It is plausible that I3M concentrations exist within a similar range. The following table summarizes representative quantitative data for IAA and its conjugates in Arabidopsis thaliana, offering a comparative framework for future I3M quantification studies.

| Indole Compound | Plant Tissue | Concentration (pmol/g FW) | Reference |

| Indole-3-acetic acid (IAA) | Expanding Leaves | ~250 | [2][3] |

| Roots | ~150 | ||

| Indole-3-acetyl-aspartate | Expanding Leaves | ~100 | |

| Indole-3-acetyl-glutamate | Expanding Leaves | ~50 | |

| Indole-3-acetyl-leucine | Roots | ~15 | |

| Indole-3-acetyl-alanine | Aerial Tissues | ~5 |

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound in plants has not yet been elucidated. However, based on the well-established biosynthesis of other indole compounds, a hypothetical pathway can be proposed, originating from the amino acid tryptophan. The biosynthesis of numerous indolic metabolites, including IAA and indole glucosinolates, commences with tryptophan.

The proposed pathway to I3M likely involves a decarboxylation step and a subsequent reduction or transamination. One plausible route could proceed through tryptamine (B22526), a known intermediate in IAA biosynthesis in some organisms.

In this hypothetical pathway, tryptophan is first decarboxylated to form tryptamine. Subsequently, tryptamine could be converted to I3M through a transamination or reductive amination reaction, although the specific enzymes catalyzing this step in plants are yet to be identified.

Experimental Protocols

General Experimental Workflow

The overall process for the analysis of I3M from plant tissues can be summarized in the following workflow:

Detailed Methodologies

3.2.1. Extraction

-

Sample Preparation: Weigh 50-100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction Solvent: Prepare an extraction solvent of 80% (v/v) methanol (B129727) in water. For improved stability of indole compounds, the extraction can be performed at -20°C in the dark.

-

Extraction Procedure: Add 1 mL of the pre-chilled extraction solvent to the powdered tissue. Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for the subsequent purification step.

3.2.2. Solid-Phase Extraction (SPE) Purification

A two-step SPE procedure can be employed for the purification of I3M from the crude extract, adapting methods used for IAA.

-

C18 SPE:

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elute the indole compounds with 2 mL of 80% methanol.

-

-

Mixed-Mode Cation Exchange SPE:

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the eluate from the C18 step onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove neutral and acidic compounds.

-

Elute I3M (a basic compound) with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

-

Solvent Evaporation: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

3.2.3. LC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of indole compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be optimal for the protonation of the amine group in I3M.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. The precursor ion will be the protonated molecule of I3M ([M+H]⁺). The product ions for fragmentation need to be determined by infusing a pure standard of I3M. A characteristic fragment would likely be the quinolinium ion at m/z 130, which is common for indole compounds.

-

Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., D4-Indole-3-methanamine) is highly recommended.

-

Potential Signaling Pathway in Plant Defense

While a specific signaling pathway for I3M has not been elucidated, the broader role of indole compounds in plant defense provides a framework for a putative pathway. Indole itself has been shown to prime plant defenses against necrotrophic fungal pathogens and herbivores. This priming effect is often associated with the activation of downstream defense signaling cascades, including the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates a hypothetical signaling pathway for I3M in plant defense, based on known mechanisms for other indole compounds.

In this proposed model, I3M, upon perception by a yet-to-be-identified receptor, triggers early signaling events such as a burst of ROS and the activation of a MAPK cascade. These events, in turn, lead to the activation of transcription factors that regulate the expression of a suite of defense-related genes. The products of these genes include phytoalexins (antimicrobial compounds) and pathogenesis-related (PR) proteins, which collectively contribute to enhanced disease resistance.

Conclusion and Future Perspectives

This compound represents a relatively understudied component of the plant indolic metabolome. Its confirmed presence in key plant species, coupled with the known bioactivities of related indole compounds, underscores the need for further investigation into its physiological roles. The methodologies and hypothetical frameworks presented in this guide provide a starting point for researchers to delve deeper into the quantification, biosynthesis, and signaling functions of I3M.

Future research should focus on:

-

Developing and validating a specific and sensitive analytical method for the routine quantification of I3M in diverse plant species and tissues.

-

Elucidating the definitive biosynthetic pathway of I3M through isotopic labeling studies and the identification of the enzymes involved.

-

Unraveling the precise molecular mechanisms and signaling components through which I3M exerts its physiological effects, particularly in the context of plant defense and development.

-

Exploring the potential applications of I3M and its derivatives in agriculture and medicine.

A comprehensive understanding of this compound will not only enrich our knowledge of plant secondary metabolism but may also open new avenues for the development of novel plant growth regulators and therapeutic agents.

References

Indole-3-Methanamine: A Technical Overview of a Putative Tryptophan Metabolite

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-methanamine (I3M), also known as 3-aminomethylindole, is an organic compound belonging to the 3-alkylindole class.[1] While structurally related to the essential amino acid tryptophan and its various bioactive metabolites, the role of I3M as a direct tryptophan metabolite in mammals remains largely uncharacterized. The Human Metabolome Database lists I3M as "expected but not quantified," suggesting its potential presence in the human body, though this has not been empirically confirmed.[1] Conversely, I3M has been identified in some plant species, including Arabidopsis thaliana and Solanum lycopersicum, as well as in foods such as barley and cereals.[1] This suggests that exogenous sources may contribute to its presence in biological systems. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, potential biosynthetic pathways, and the significant gaps in our understanding of its biological role.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| IUPAC Name | (1H-indol-3-yl)methanamine | |

| Synonyms | 3-Aminomethylindole, 3-Indolylmethylamine | |

| Physical State | Solid | |

| Chemical Class | 3-Alkylindoles, Aralkylamines |

Potential Biosynthesis from Tryptophan

Currently, there is no direct scientific evidence to confirm the biosynthesis of this compound from tryptophan in mammals or via the gut microbiota. However, by examining established tryptophan metabolic pathways, we can hypothesize potential, yet unproven, routes for its formation.

The primary pathways of tryptophan metabolism include the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is predominantly carried out by the gut microbiota. The production of various indole derivatives by gut bacteria is a critical aspect of the host-microbiome relationship.

A plausible, though speculative, biosynthetic pathway for I3M could involve the decarboxylation of a precursor amino acid. For instance, the conversion of tryptophan to tryptamine (B22526) is catalyzed by tryptophan decarboxylase. It is conceivable that a similar enzymatic reaction could convert a different precursor to I3M, although the identity of such a precursor and the specific enzyme involved are unknown.

The following diagram illustrates a hypothetical pathway for I3M formation, drawing an analogy to the known synthesis of tryptamine from tryptophan.

Biological Activity and Signaling Pathways: A Knowledge Gap

There is a significant lack of data regarding the biological activity and potential signaling pathways of this compound. While structurally similar compounds, such as tryptamine and serotonin, are well-known neurotransmitters and neuromodulators that interact with a variety of receptors, no such role has been established for I3M.

Research on synthetic derivatives, such as (5-Fluoro-1H-indol-3-YL)methanamine, suggests that the indole-methanamine scaffold can interact with serotonergic systems. However, it is crucial to note that these are findings for a synthetic analog and cannot be directly extrapolated to I3M. A study on novel this compound derivatives showed them to be ligands for the 5-HT4 receptor. This indicates that the core structure of I3M has the potential for biological activity, but further research is needed to investigate the specific targets and effects of the parent compound.

The diagram below illustrates a generalized workflow for investigating the potential biological activity of a novel compound like I3M.

Experimental Protocols

Given the limited research on this compound as a tryptophan metabolite, this section provides general methodologies for the synthesis, purification, and detection of indole compounds, which can be adapted for the study of I3M.

Synthesis of Indole-3-methanamines

A general method for the synthesis of 3-indolyl-methanamines involves the reaction of indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous HCl at room temperature. This method has been reported to produce excellent yields in a short period.

Materials:

-

Indole

-

Aldehyde

-

Indium powder

-

Aqueous HCl

Procedure:

-

Combine the indole, aldehyde, and nitrobenzene in a reaction vessel.

-

Add indium powder and aqueous HCl.

-

Stir the mixture at room temperature for 30-45 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the product.

-

Purify the crude product using column chromatography.

Purification of Indole-methanamine Derivatives

Purification of indole-methanamine compounds can be achieved through column chromatography followed by recrystallization.

Column Chromatography Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.

-

Column Packing: Pack a glass column with silica gel in a suitable eluent system (e.g., petroleum ether/ethyl acetate).

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-

Elution: Begin elution with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

Recrystallization Protocol:

-

Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

Detection of Indole Compounds

A hydroxylamine-based indole assay (HIA) offers a sensitive and specific method for measuring indole in complex biological samples.

Materials:

-

Indole standards or unknown samples

-

5.3 M NaOH

-

0.3 M hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

2.7 M H₂SO₄

-

Microtiter plate

-

Spectrophotometer

Procedure:

-

In a microtiter plate, add 100 µL of indole standards or unknown samples.

-

Add 25 µL of 5.3 M NaOH and 50 µL of 0.3 M hydroxylamine hydrochloride.

-

Incubate for 15 minutes at room temperature.

-

Add 125 µL of 2.7 M H₂SO₄ and mix thoroughly.

-

Incubate at room temperature for up to 30 minutes to allow color development.

-

Measure the absorbance of the resulting pink solution at 530 nm using a spectrophotometer.

Future Directions and Conclusion

The current body of scientific literature presents a significant knowledge gap regarding this compound as a tryptophan metabolite. While its chemical structure is known and it has been detected in some plant-based foods, its endogenous production in mammals, its physiological role, and its mechanisms of action remain to be elucidated.

Future research should focus on:

-

Investigating the biosynthesis of I3M: Studies using labeled tryptophan in cell cultures, animal models, and with gut microbiota consortia are needed to determine if I3M is a bona fide metabolite.

-

Screening for biological activity: High-throughput screening of I3M against a panel of receptors and enzymes, particularly those involved in serotonergic and other neurotransmitter systems, could reveal its potential biological targets.

-

Quantification in biological samples: The development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for quantifying I3M levels in human tissues and fluids to understand its physiological concentrations and potential as a biomarker.

References

An In-depth Technical Guide to Indole-3-methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-methanamine, also known as 3-aminomethylindole, is an organic compound that belongs to the class of 3-alkylindoles.[1][2] It features an indole (B1671886) moiety substituted at the 3-position with an aminomethyl group.[1][3] This compound is of interest to researchers due to its presence in certain plants and food products, and its potential as a biomarker.[4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and safety considerations.

Chemical Structure and Properties

This compound is an aralkylamino compound with a molecular framework consisting of a fused bicyclic heteroaromatic indole ring system. The primary amine group attached to the methyl substituent at the C3 position of the indole ring is a key functional group that influences its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1H-indol-3-yl)methanamine | |

| Synonyms | 3-(Aminomethyl)indole, 3-Indolylmethylamine | |

| CAS Number | 22259-53-6 | |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 104 - 107 °C | |

| Relative Density | 1.199 g/cm³ | |

| logP | 1.55 | |

| pKa | Very strong basic compound | |

| SMILES | NCc1c[nH]c2ccccc12 | |

| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and data from similar indole derivatives.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry can be used to confirm the elemental composition.

Table 2: Predicted m/z Values for Common Adducts of this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 147.0917 |

| [M+Na]⁺ | 169.0736 |

| [M+K]⁺ | 185.0476 |

| [M+NH₄]⁺ | 164.1182 |

Note: These values are calculated based on the molecular formula and are useful for identification in mass spectrometry analyses.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the indole ring and the aminomethyl group. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 12.30 ppm for a similar indole derivative). The aromatic protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring would show complex splitting patterns. The two protons of the aminomethyl group would likely appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring are key identifiers for this class of compounds. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands that are indicative of its functional groups. Expected vibrations include N-H stretching from the indole and primary amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and C-N stretching vibrations.

Reactivity and Synthesis

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Due to the high electron density at the C3 position, electrophilic substitution preferentially occurs at this position. The methanamine group at the 3-position is an electron-donating group, which can further activate the indole ring towards oxidation.

General Reactivity of the Indole Ring

Caption: Electrophilic substitution mechanism of the indole ring.

A common synthetic route to produce 3-indolyl-methanamines involves the reaction of indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous HCl at room temperature. This method is reported to produce excellent yields in a short period. Another approach involves a Mannich-type reaction of indole with formaldehyde (B43269) and a suitable amine.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis via Mannich Reaction (General Protocol)

-

Preparation: In a round-bottom flask, dissolve indole in a suitable solvent such as ethanol. Cool the flask in an ice bath.

-

Addition of Reagents: To the cooled solution, add chilled aqueous solutions of an amine source (e.g., ammonia (B1221849) or a protected amine) and formaldehyde sequentially while stirring.

-

Reaction: Add glacial acetic acid dropwise to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Analysis (General Protocol)

-

NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Use the residual solvent peak as an internal reference.

-

IR Spectroscopy: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.

Biological Activity and Safety

This compound has been detected in plants such as Arabidopsis thaliana and Solanum lycopersicum. It has also been identified, though not quantified, in barley, cereals, and cereal products, suggesting it could be a potential biomarker for the consumption of these foods. Its indoleamine structure suggests a potential for interaction with monoaminergic systems.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing dust/fumes. Wash hands thoroughly after handling. In case of exposure, seek immediate medical attention. Store in a dry, well-ventilated place with the container tightly closed.

Conclusion

This compound is a valuable compound for researchers in various fields, from food science to medicinal chemistry. This guide provides a foundational understanding of its chemical structure, properties, and reactivity. While detailed experimental data is somewhat limited in public resources, the provided information, based on its structural characteristics and data from related compounds, serves as a robust starting point for further investigation and application in research and development.

References

An In-depth Technical Guide to the Discovery and History of Indole-3-methanamine

Abstract

Indole-3-methanamine, a simple derivative of the indole (B1671886) heterocyclic system, holds a significant place in the landscape of neuropharmacology and medicinal chemistry. While a singular, definitive moment of its discovery is not prominently documented, its history is intrinsically linked to the broader exploration of indole alkaloids and synthetic tryptamine (B22526) analogs that commenced in the early 20th century. This technical guide provides a comprehensive overview of the historical context of its likely first synthesis, plausible early experimental protocols, physicochemical properties, and the evolution of our understanding of its biological significance, from early interest as a potential neuroactive compound to its modern applications as a research tool and building block for complex drug molecules.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product science. Its presence in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506) and complex alkaloids, has spurred over a century of intensive research into its synthesis and functionalization. This compound, also known as 3-aminomethylindole, represents one of the structurally simplest members of the tryptamine family. Its significance lies in its structural relationship to biologically crucial tryptamines and its utility as a synthetic intermediate for more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and development of this core molecule.

A Brief History of Indole Chemistry

The journey into the world of indoles began in the 19th century with the work of Adolf von Baeyer. A timeline of key milestones that paved the way for the synthesis of indole derivatives like this compound is presented below:

-

1866: Adolf von Baeyer achieves the first synthesis of the parent indole molecule by the reductive cyclization of oxindole (B195798) using zinc dust.

-

1883: Emil Fischer develops the Fischer indole synthesis, a versatile and enduring method for preparing substituted indoles from the reaction of arylhydrazines with aldehydes or ketones under acidic conditions. This method became a cornerstone of indole chemistry.

-

Early 20th Century: The Mannich reaction is developed, providing a powerful tool for the aminomethylation of acidic C-H bonds. This reaction would prove crucial for the synthesis of gramine (B1672134) (3-(dimethylaminomethyl)indole), a key precursor for various 3-substituted indoles.

-

Mid-20th Century: The discovery of the hallucinogenic properties of tryptamines and the identification of serotonin as a key neurotransmitter led to a surge in research on simple indoleamines, including, presumably, this compound, to understand structure-activity relationships.

Plausible Early Synthetic Routes to this compound

Reduction of Indole-3-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Early methods often employed metal hydrides or catalytic hydrogenation.

Materials:

-

Indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry glassware

-

Inert atmosphere (e.g., nitrogen or argon)

-

Sodium sulfate (B86663), anhydrous

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (B78521) (for workup)

-

Water

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere.

-

A suspension of a molar excess (typically 1.5-2.0 equivalents) of lithium aluminum hydride in anhydrous diethyl ether is prepared in the flask and cooled in an ice bath.

-

A solution of indole-3-carbonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by the disappearance of the starting material, e.g., by thin-layer chromatography).

-

The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation under high vacuum or by recrystallization of its hydrochloride salt.

Synthesis from Gramine via the Gabriel Synthesis

Gramine, readily prepared via the Mannich reaction of indole, formaldehyde, and dimethylamine, is an excellent starting material for the synthesis of various 3-substituted indoles. The Gabriel synthesis provides a classic method for the preparation of primary amines.

Step 1: Quaternization of Gramine

Materials:

-

Gramine (3-(dimethylaminomethyl)indole)

-

Dimethyl sulfate or methyl iodide

-

Anhydrous acetone (B3395972) or ethanol

Procedure:

-

Gramine is dissolved in anhydrous acetone.

-

A slight molar excess of dimethyl sulfate is added dropwise with stirring.

-

The mixture is stirred at room temperature for several hours, during which the quaternary ammonium (B1175870) salt precipitates.

-

The solid is collected by filtration, washed with cold acetone, and dried to yield the gramine methosulfate.

Step 2: Reaction with Potassium Phthalimide (B116566)

Materials:

-

Gramine methosulfate

-

Potassium phthalimide

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the gramine methosulfate and a slight molar excess of potassium phthalimide in DMF is heated with stirring for several hours.

-

The reaction mixture is cooled and poured into water to precipitate the N-(indol-3-ylmethyl)phthalimide.

-

The solid is collected by filtration, washed with water, and dried.

Step 3: Hydrazinolysis of the Phthalimide

Materials:

-

N-(indol-3-ylmethyl)phthalimide

-

Ethanol

Procedure:

-

The N-(indol-3-ylmethyl)phthalimide is suspended in ethanol.

-

A molar excess of hydrazine hydrate is added, and the mixture is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities.

-

The acidic aqueous layer is made basic with a sodium hydroxide solution, and the liberated this compound is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Melting Point | 104-107 °C | Human Metabolome Database |

| Boiling Point | 335.6 ± 17.0 °C at 760 mmHg | ChemSrc |

| LogP | 1.55 | Human Metabolome Database |

| pKa (Strongest Basic) | 9.53 (predicted) | FooDB |

| CAS Number | 22259-53-6 | PubChem |

Early Biological Investigations

The initial biological interest in this compound likely stemmed from its structural similarity to tryptamine and the neurotransmitter serotonin (5-hydroxytryptamine). In the mid-20th century, a significant amount of research was dedicated to understanding the structure-activity relationships of tryptamine derivatives, particularly concerning their effects on the central nervous system.

While specific early pharmacological studies on this compound are not well-documented, it would have been a logical candidate for investigation in studies exploring:

-

Serotonergic Activity: As an analog of serotonin, it would have been tested for its ability to interact with serotonin receptors.

-

Monoamine Oxidase (MAO) Inhibition: Many simple indoleamines were screened for their ability to inhibit MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin.

-

Behavioral Effects: In animal models, it would have been assessed for any psychoactive or behavioral effects, given the known properties of other tryptamines.

It is plausible that early studies were limited by the available technology and that the compound did not exhibit sufficiently potent or interesting activity to warrant extensive investigation at the time, leading to a lack of prominent publications.

Modern Synthetic Methods and Biological Applications

In recent decades, there has been a renewed interest in this compound and its derivatives, driven by advances in synthetic chemistry and a deeper understanding of its potential biological roles.

Modern Synthetic Approaches:

-

More efficient and environmentally friendly methods for the reduction of indole-3-carbonitrile have been developed.

-

Direct C-H amination and multicomponent reactions have provided novel routes to 3-aminoalkylated indoles.

-

Catalytic methods, often employing transition metals, have enabled more selective and high-yielding syntheses.

Contemporary Biological Significance:

-

5-HT Receptor Ligands: Recent studies have synthesized and evaluated a series of this compound derivatives as ligands for various serotonin receptors, particularly the 5-HT₄ receptor, which is a target for cognitive and gastrointestinal disorders.

-

Anti-inflammatory and Neurotrophic Agents: Derivatives of 3-aminomethylindole have been investigated for their potential as multifunctional agents to treat neuroinflammation and promote neurite outgrowth, showing promise in the context of neurodegenerative diseases.

-

Enzyme Inhibition: Certain derivatives have been explored as inhibitors of enzymes such as Src kinase.

-

Synthetic Building Block: this compound remains a valuable and versatile starting material for the synthesis of more complex, biologically active indole alkaloids and pharmaceutical compounds.

Conclusion

The history of this compound is interwoven with the broader narrative of indole chemistry and the exploration of tryptamine pharmacology. While a specific "eureka" moment of its discovery remains elusive, its synthesis was a logical progression from the foundational synthetic methodologies established in the early 20th century. From its probable origins as a subject of early neuropharmacological curiosity to its modern-day utility as a versatile synthetic intermediate and a scaffold for drug discovery, this compound continues to be a molecule of interest for chemists and pharmacologists alike. This guide provides a consolidated overview of its historical context, plausible early synthesis, and evolving biological significance, offering a valuable resource for researchers in the field.

Visualizations

Caption: Plausible early synthetic pathways to this compound.

Caption: Logical workflow for the early investigation of this compound.

An In-depth Technical Guide to the Potential Biological Activities of Indole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-methanamine, a simple indole (B1671886) derivative, serves as a foundational scaffold in medicinal chemistry and is a naturally occurring metabolite in various plant species. While its direct biological activities are not extensively documented in publicly available literature, its structural analogs and derivatives have shown significant interactions with various biological targets, particularly within the central nervous system. This technical guide synthesizes the available information on this compound and its closely related compounds, providing insights into its potential biological activities, synthesis, and hypothetical experimental protocols for its investigation. The focus is on its potential as a modulator of serotonergic systems, drawing inferences from studies on its derivatives.

Introduction

This compound, also known as 3-(aminomethyl)indole, is an organic compound belonging to the 3-alkylindole class.[1][2] It is a structural analog of the neurotransmitter serotonin (B10506) and other bioactive tryptamines. While it has been identified as a potential biomarker for the consumption of certain foods like barley and cereals, its pharmacological profile remains largely uncharacterized.[3][4] This guide aims to provide a comprehensive overview of the known and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through the reduction of 1H-indole-3-carbonitrile. A common laboratory-scale procedure involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent mixture like dioxane and tetrahydrofuran.[5]

Derivatives of this compound are often synthesized to explore structure-activity relationships. For instance, fluorinated analogs such as (5-Fluoro-1H-indol-3-YL)methanamine are synthesized from 5-fluoro-1H-indole through a multi-step process that can involve the formation of a gramine (B1672134) intermediate, followed by cyanation and subsequent reduction.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Dioxane

-

Tetrahydrofuran (THF)

-

Water

-

3 N Sodium hydroxide (B78521) (NaOH)

Procedure: [5]

-

To a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of a 2:1 mixture of dioxane and tetrahydrofuran, add lithium aluminum hydride (100 mg).

-

Reflux the mixture for 30 minutes.

-

Cool the reaction to 0°C and quench by the sequential addition of 0.1 mL of water, 0.1 mL of 3 N sodium hydroxide, and 0.3 mL of water.

-

Stir the mixture for 15 minutes at room temperature.

-

Remove the aluminum salts by filtration.

-

Evaporate the solvent to yield this compound.

Note: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

Potential Biological Activities

The biological activities of this compound are largely inferred from studies on its derivatives and structurally related indoleamines. The primary area of interest is its potential interaction with serotonin (5-HT) receptors.

Serotonin 5-HT4 Receptor Ligand Potential

A study involving the synthesis and screening of twenty-three this compound derivatives identified several compounds with good affinity for the 5-HT4 receptor at a concentration of 100 µM.[7] One particular derivative, referred to as I-o, was found to be only 5-fold less potent than the endogenous agonist serotonin.[7] This suggests that the this compound scaffold is a promising starting point for the design of novel 5-HT4 receptor ligands.

Table 1: Qualitative 5-HT4 Receptor Affinity of this compound Derivatives [7]

| Compound | Affinity at 100 µM |

| I-d | Good |

| I-j | Good |

| I-o | Good (only 5-fold less potent than serotonin) |

| I-q | Good |

| I-u | Good |

Inferred Activity at Other Serotonin Receptors

Based on the pharmacology of other indoleamines, it is hypothesized that this compound and its derivatives may also interact with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, as well as dopamine (B1211576) D2 receptors.[8] The introduction of a fluorine atom at the 5-position of the indole ring, for example, is a common strategy to enhance binding affinity and selectivity for these receptors.[8]

Experimental Protocols for Biological Evaluation

Due to the limited direct experimental data on this compound, the following protocols are based on established methodologies for characterizing novel indoleamine compounds.

Radioligand Binding Assay (Hypothetical)

This assay is designed to determine the binding affinity of this compound for a specific receptor, for example, the 5-HT4 receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT4 receptor).

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-GR113808), and varying concentrations of this compound.

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki).

In Vivo Behavioral Studies (Hypothetical)

To assess the potential central nervous system effects of this compound, in vivo studies in animal models are necessary. The following outlines a hypothetical protocol for a preliminary toxicity and behavioral assessment.

Workflow for In Vivo Assessment

Caption: A generalized workflow for in vivo evaluation of a novel compound.

Procedure: [9]

-

Compound Formulation: Prepare a suitable formulation of this compound for administration (e.g., dissolved in saline with a co-solvent like DMSO).

-

Animal Acclimation: Acclimate animals (e.g., mice or rats) to the testing environment.

-

Dose Administration: Administer varying doses of this compound via a chosen route (e.g., intraperitoneal injection).

-

Toxicity Observation: Observe the animals for any signs of toxicity, such as changes in posture, activity, or breathing.

-

Behavioral Testing: Conduct behavioral tests, such as an open field test to assess locomotor activity and anxiety-like behavior.

-

Pharmacokinetic Studies: At various time points after administration, collect blood samples to determine the pharmacokinetic profile of the compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, its potential interaction with G-protein coupled receptors (GPCRs) like the 5-HT4 receptor suggests involvement in downstream second messenger systems.

Hypothesized 5-HT4 Receptor Signaling Pathway

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029740) [hmdb.ca]

- 2. foodb.ca [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unveiling Indole-3-methanamine in Barley and Cereals: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Quantification, and Potential Biological Significance of Indole-3-methanamine in Food Sources.

Introduction

This compound (I3M), also known as 3-aminomethylindole (AMI), is a naturally occurring indoleamine found in various plant species, notably in barley (Hordeum vulgare) and other cereals. As a structural analogue of tryptamine (B22526) and a metabolic precursor to the indole (B1671886) alkaloid gramine (B1672134), I3M is gaining attention within the scientific community for its potential bioactivity and as a biomarker for the consumption of whole grains. This technical guide provides a comprehensive overview of the current knowledge on I3M in barley and cereals, with a focus on its identification, quantification, and putative biological signaling pathways relevant to human health. This document is intended to serve as a resource for researchers in the fields of food science, nutrition, and drug development.

Presence and Quantification of this compound in Cereals

This compound is an intermediate in the biosynthesis of gramine, an indole alkaloid known for its role in plant defense mechanisms.[1] The concentration of I3M and its downstream product, gramine, can vary significantly between different barley cultivars and is influenced by environmental factors such as temperature stress.[1][2] While some barley cultivars are known to accumulate high levels of gramine and its precursors, others are considered gramine-free.[3]

The quantification of I3M in cereal matrices is crucial for understanding its dietary intake and potential physiological effects. Although specific data for I3M is limited, studies on gramine and its precursors provide valuable insights into the expected concentration ranges.

Table 1: Quantitative Data of Gramine and its Precursors in Barley Cultivars

| Compound | Barley Cultivar/Accession | Tissue | Concentration | Reference |

| Gramine | Wild Barley Accessions | Leaves | ~50-fold higher than in roots | [3] |

| Gramine | Wild Barley Accessions (Iq-In and T-G groups) | Roots | 0.066 - 0.095 µmol/g FW | |

| Gramine | 'Arimar' | First Leaf | ~6 mg/g DW | |

| Gramine | 'Arimar' and CI 12020 (heat-stressed) | Whole Shoot | 3 - 8 mg/g DW | |

| 3-Aminomethylindole (I3M/AMI) | 'Arimar' and CI 12020 | Shoots | Lesser amounts than gramine |

FW: Fresh Weight, DW: Dry Weight.

Experimental Protocols

Extraction and Quantification of this compound from Cereal Grains

The following protocol is a composite methodology based on established techniques for the analysis of indole alkaloids and related metabolites in cereals.

1. Sample Preparation:

-

Grind cereal grains (barley, wheat, etc.) to a fine powder using a laboratory blender.

-

Store the ground samples at -80°C until extraction.

2. Extraction:

-

Weigh approximately 200 mg of the finely ground grain into a microcentrifuge tube.

-

Prepare an extraction solvent of acetonitrile/water (80/20, v/v).

-

Add 1 mL of the extraction solvent to the sample.

-

Vortex the mixture thoroughly for 1 minute.

-

Sonicate the sample in a water bath for 15 minutes.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis. For quantitative analysis, an internal standard (e.g., deuterated I3M) should be added prior to extraction.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for I3M. The exact m/z values would need to be determined using an I3M standard. For tryptamine, a close structural analog, transitions such as m/z 161.1 -> 144.1 are used.

-

Data Analysis: Quantify I3M concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of an I3M standard.

-

Biosynthetic and Signaling Pathways

Biosynthesis of this compound in Barley

In barley, I3M is synthesized from the essential amino acid tryptophan as an intermediate in the gramine biosynthetic pathway. This pathway involves two key enzymatic steps.

-

AMI Synthase: Tryptophan is converted to this compound (3-aminomethylindole) by the enzyme AMI synthase.

-

N-methyltransferase (NMT): I3M is then sequentially methylated by N-methyltransferase to first form N-methyl-3-aminomethylindole (MAMI) and subsequently N,N-dimethyl-3-aminomethylindole (gramine).

Potential Signaling Pathway of this compound in Human Cells

While direct studies on the signaling pathways of I3M in human cells are scarce, its structural similarity to other indoleamines, such as tryptamine, suggests a plausible mechanism of action through the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.

Upon entering a cell, I3M may bind to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. Target genes of the AhR signaling pathway include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in metabolism, and various cytokines and other immunomodulatory proteins.

The activation of AhR by dietary indoles is an area of active research, with implications for gut health and immune function.

Potential Biological Effects and Future Directions

The interaction of dietary indoleamines with the AhR pathway suggests that I3M from barley and other cereals could have several biological effects. These may include modulation of the immune system, particularly in the gut, and influences on inflammatory processes. Tryptamine, a structurally similar compound, has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune tolerance, and to induce autophagy in nerve cells at high concentrations.

Further research is warranted to:

-

Establish a comprehensive quantitative database of I3M in a wider range of barley cultivars and other cereal grains.

-

Elucidate the specific binding affinity of I3M for the human AhR and characterize its downstream transcriptional effects.

-

Investigate the metabolism of I3M by the human gut microbiota and its impact on the production of other bioactive indole derivatives.

-

Explore the potential therapeutic applications of I3M in conditions related to immune dysregulation and inflammation.

Conclusion

This compound is a constituent of barley and other cereals with the potential to influence human health through its interaction with cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor. This technical guide has provided an overview of the current understanding of I3M, from its presence in food sources to its potential biological activities. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at fully characterizing the role of this dietary indoleamine. As our understanding of the intricate interplay between diet, the microbiome, and host physiology deepens, compounds like I3M will likely become increasingly important targets for nutritional and pharmacological research.

References

Methodological & Application

Application Note: Synthesis of Indole-3-methanamine from Indole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of indole-3-methanamine from indole-3-carboxaldehyde (B46971) via reductive amination. This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities, including interactions with serotonin (B10506) receptors. This document outlines two common reductive amination procedures using sodium borohydride (B1222165) with ammonia (B1221849) and an alternative method involving the reduction of an oxime intermediate with lithium aluminum hydride. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The indole (B1671886) moiety is a privileged structure in drug discovery, and its derivatives have shown promise as anti-inflammatory, anti-cancer, and anti-bacterial agents. The direct conversion of readily available indole-3-carboxaldehyde to this compound via reductive amination is an efficient and widely used synthetic strategy. This process involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.

Synthesis Pathways

Two primary methods for the synthesis of this compound from indole-3-carboxaldehyde are detailed below. The first method employs sodium borohydride as the reducing agent in the presence of an ammonia source. The second, more vigorous method, involves the formation of an oxime intermediate followed by reduction with lithium aluminum hydride.

Workflow of Synthesis

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Reductive Amination using Sodium Borohydride

This method is a one-pot procedure that is relatively mild and avoids the use of strong reducing agents like LiAlH₄.

Materials:

-

Indole-3-carboxaldehyde

-

Ammonium (B1175870) acetate (B1210297) or aqueous ammonia

-

Sodium borohydride (NaBH₄)

-

tert-Butanol (optional, to avoid formation of 3-methoxymethylindole)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol or a mixture of methanol and tert-butanol.

-

Amine Source: Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Method 2: Reduction of Indole-3-carboxaldehyde Oxime

This two-step method involves the formation of a stable oxime intermediate, which is then reduced.

Step 1: Synthesis of Indole-3-carboxaldehyde Oxime

Materials:

-

Indole-3-carboxaldehyde

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)

-

Ethanol

-

Water

Procedure:

-

Dissolve indole-3-carboxaldehyde (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 - 1.5 eq) and sodium hydroxide (1.1 - 1.5 eq) in water. Alternatively, pyridine can be used as the base in an alcoholic solvent.

-

Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction is typically complete within 1-3 hours.[1][2]

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates. The solid can be collected by filtration and washed with cold water. If no precipitate forms, the product can be extracted with an organic solvent after removing the ethanol.

Step 2: Reduction of the Oxime to this compound

Materials:

-

Indole-3-carboxaldehyde oxime

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Sodium sulfate decahydrate (B1171855) or a sequential quench with water and NaOH solution

Procedure:

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

-

Addition of Oxime: Dissolve the indole-3-carboxaldehyde oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

| Parameter | Method 1 (NaBH₄) | Method 2 (LiAlH₄ from Oxime) |

| Starting Material | Indole-3-carboxaldehyde | Indole-3-carboxaldehyde |

| Key Reagents | NH₄OAc/NH₃, NaBH₄ | 1. NH₂OH·HCl, Base2. LiAlH₄ |

| Solvent | Methanol, tert-Butanol | Ethanol, THF/Diethyl ether |

| Reaction Temperature | 0 °C to Room Temp. | Room Temp. then Reflux |

| Reaction Time | 2-4 hours | 5-11 hours (total) |

| Typical Yield | 50-70% | 60-80% |

| Purification | Column Chromatography | Filtration, Column Chromatography |

Characterization of this compound

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

-

Mass Spectrometry (MS): Predicted m/z for [M+H]⁺: 147.08.

-

¹H NMR (DMSO-d₆): Expected signals for indole ring protons and a characteristic signal for the aminomethyl protons at the 3-position.

-

¹³C NMR (DMSO-d₆): Expected signals for the indole ring carbons and the methylene (B1212753) carbon.[3]

Biological Context and Signaling

Indole derivatives are known to interact with various biological targets. This compound and related compounds have been investigated as ligands for serotonin (5-HT) receptors.[4] The indole nucleus is a common feature in molecules that modulate signaling pathways involved in inflammation and cell proliferation. For instance, some indole-3-yl derivatives have been shown to inhibit the NF-κB pathway, a key regulator of inflammatory responses.

Generalized Indole Derivative Signaling Interaction

Caption: Interaction of indole derivatives with cellular pathways.

Conclusion

The synthesis of this compound from indole-3-carboxaldehyde is a fundamental transformation in medicinal chemistry. The reductive amination protocols described here offer reliable and scalable methods for obtaining this key intermediate. The choice of method will depend on the available reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.

References

Application Notes and Protocols: Indole-3-methanamine in the Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, enabling the facile construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. These core structures are prevalent in a vast array of natural products and pharmaceutically active compounds. The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and subsequent ring closure.

This document provides detailed application notes and protocols for the utilization of indole-3-methanamine in the Pictet-Spengler reaction. While tryptamine (B22526) is the more classical substrate, this compound offers a unique entry point to a variety of substituted β-carboline analogues of significant interest in drug discovery and development. The protocols and data presented herein are synthesized from established methodologies for related indole (B1671886) derivatives and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Pictet-Spengler reaction with various indole derivatives, providing a comparative overview of reaction conditions and expected yields. This data can guide the optimization of reactions involving this compound.

| Indole Reactant | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Tryptamine | Benzaldehyde | TFA | CH2Cl2 | Room Temp | 24 | 85 | [1] |

| Tryptamine | p-Nitrobenzaldehyde | HFIP | Reflux | 3.5 | 98 | [2] | |

| Tryptamine | Formaldehyde | H2SO4 | H2O | Not Specified | Not Specified | Not Specified | [3] |

| L-Tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP | Reflux | 3.5 | 98 | [2] | |

| L-Tryptophan methyl ester | Various aromatic aldehydes | TFA | Isopropanol | Not Specified | Not Specified | 52-73 | [1] |

| Tryptamine | Various aldehydes | Cyanuric chloride (10 mol%) | DMSO | Not Specified | Not Specified | High | |

| Tryptamine | Indole-3-carboxaldehyde | TFAA/DABCO | Not Specified | Not Specified | Low | ||

| Indole-3-acetic acid | (R)-Phenylglycinol | Not Specified | Not Specified | Not Specified | Not Specified | High |

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction of this compound with an Aldehyde

This protocol describes a general procedure for the synthesis of a 1-substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (tetrahydro-β-carboline) from this compound and a representative aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane.

-

Addition of Aldehyde: To the stirred solution, add the aldehyde (1.1 eq) at room temperature.

-

Initiation of Reaction: Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture. The addition is typically exothermic, and the reaction can be cooled in an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure tetrahydro-β-carboline product.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler reaction with this compound.

Experimental Workflow

References

Application Notes and Protocols: Indole-3-methanamine as a Precursor for β-Carboline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction